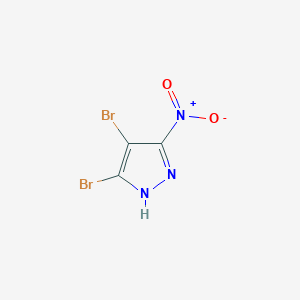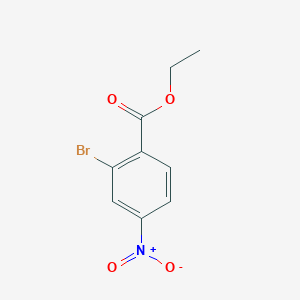
4,5-dibromo-3-nitro-1H-pyrazole
Übersicht
Beschreibung
4,5-dibromo-3-nitro-1H-pyrazole is a chemical compound with the linear formula C3H2BrN3O2 . It is a part of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring with two adjacent nitrogen atoms . The crystal structure of a similar compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, has been reported .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with excess ammonia and aliphatic amines in the presence of bases with NH-azoles, phenols, thiols, and triflouroethanol at mild conditions in water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 270.87 . It has a melting point of 168-170°C and a predicted boiling point of 328.5±37.0 °C . The compound has a predicted density of 2.575±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Regioselective C-H Activation:
- Iaroshenko et al. (2014) developed a method for the regioselective arylation of 4-nitro-1H-pyrazoles, demonstrating its utility for functionalizing the pharmacologically relevant pyrazole scaffold. This methodology is valuable for diversifying the chemical structures of pyrazoles for various applications (Iaroshenko et al., 2014).
Structural Binary Cleavage:
- Chinnam et al. (2021) reported the structural binary cleavage of pyrazolo-pyrazole compounds under nucleophilic conditions, leading to the formation of monocyclic pyrazole units. This study is significant for developing insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021).
Energetic Material Potential:
- Ravi et al. (2010) investigated 3,4,5-trinitro-1H-pyrazoles as potential high-energy density materials. Their study includes geometric and electronic structures, band gap, thermodynamic properties, and detonation properties, comparing them with established explosives (Ravi et al., 2010).
Experimental and Theoretical Investigations:
- Evecen et al. (2016) conducted extensive experimental and theoretical investigations on nitrobenzoyl pyrazoles, providing insights into molecular geometry, vibrational frequencies, and chemical properties. This research is useful for understanding the molecular characteristics of pyrazoles (Evecen et al., 2016).
Herbicidal Applications:
- Clark (1996) researched pyrazole nitrophenyl ethers as novel herbicides. This study highlights the potential agricultural applications of pyrazoles, particularly in weed control (Clark, 1996).
Nucleophilic Substitution Reactions:
- Dalinger et al. (2013) explored the reactivity of trinitropyrazoles, focusing on nucleophilic substitution reactions. This research provides valuable insights into the chemical behavior of pyrazoles under various conditions (Dalinger et al., 2013).
Synthesis Review:
- Jun-lin (2014) provided a comprehensive review of the synthesis methods of nitropyrazoles, emphasizing their potential in the development of explosives and energy materials. This review is a valuable resource for researchers in the field of pyrazole chemistry (Old Jun-lin, 2014).
Spectrophotometric Determination:
- Dumanović et al. (1975) studied the protonation constants of nitropyrazoles and their simultaneous spectrophotometric determination, contributing to analytical chemistry applications of pyrazoles (Dumanović et al., 1975).
Reactions with Thiiranes:
- Khaliullin et al. (2020) investigated the reaction of thiiranes with nitropyrazoles, leading to the formation of novel compounds. This study adds to the understanding of the reactivity of pyrazoles in organic synthesis (Khaliullin et al., 2020).
Diels-Alder Reaction Study:
- Volkova et al. (2021) studied the Diels-Alder reaction of nitrosopyrazoles, highlighting their potential biological activity and reactivity. Such studies are essential for developing new pharmaceuticals (Volkova et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for 4,5-dibromo-3-nitro-1H-pyrazole could involve further exploration of its synthesis, properties, and potential applications. For instance, a recent study described a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole . This could open up new possibilities for the synthesis and functionalization of pyrazole derivatives.
Wirkmechanismus
Pharmacokinetics
Some properties can be inferred from its physicochemical properties . The compound is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
3,4-Dibromo-5-nitro-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms and nitro group facilitate its binding to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, 3,4-Dibromo-5-nitro-1H-pyrazole has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with these enzymes can lead to the inhibition of their catalytic activity, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of 3,4-Dibromo-5-nitro-1H-pyrazole on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dibromo-5-nitro-1H-pyrazole has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can induce changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dibromo-5-nitro-1H-pyrazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atoms and nitro group enable it to form strong interactions with the active sites of enzymes, leading to their inhibition. Additionally, 3,4-Dibromo-5-nitro-1H-pyrazole can interact with transcription factors, thereby influencing gene expression. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dibromo-5-nitro-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dibromo-5-nitro-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3,4-Dibromo-5-nitro-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 3,4-Dibromo-5-nitro-1H-pyrazole can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects underscore the importance of determining the optimal dosage for experimental and therapeutic applications .
Metabolic Pathways
3,4-Dibromo-5-nitro-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of 3,4-Dibromo-5-nitro-1H-pyrazole in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4-Dibromo-5-nitro-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 3,4-Dibromo-5-nitro-1H-pyrazole can interact with intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 3,4-Dibromo-5-nitro-1H-pyrazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. For example, 3,4-Dibromo-5-nitro-1H-pyrazole may localize to the mitochondria, affecting mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
Eigenschaften
IUPAC Name |
3,4-dibromo-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUHJKOCRBBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547293 | |
| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104599-37-3 | |
| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)






![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)


